3-Butyl-3-ethylheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-ethylheptanenitrile is an organic compound with the molecular formula C13H25N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butyl-3-ethylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition Reactions: Grignard reagents in dry ether.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Addition Reactions: Ketones.
Scientific Research Applications
3-Butyl-3-ethylheptanenitrile has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-3-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Butyl-3-methylheptanenitrile
- 3-Butyl-3-propylheptanenitrile
- 3-Butyl-3-isopropylheptanenitrile
Comparison: 3-Butyl-3-ethylheptanenitrile is unique due to its specific alkyl substituents, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and applications based on the steric and electronic effects of its substituents .
Properties
CAS No. |
92030-55-2 |
---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-butyl-3-ethylheptanenitrile |
InChI |
InChI=1S/C13H25N/c1-4-7-9-13(6-3,11-12-14)10-8-5-2/h4-11H2,1-3H3 |
InChI Key |
SPFJNERIOSPUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.